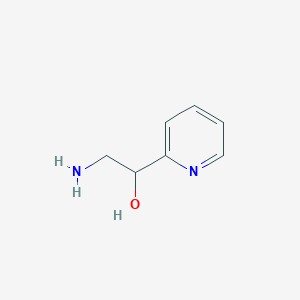

2-Amino-1-(pyridin-2-yl)éthanol

Vue d'ensemble

Description

2-Amino-1-(pyridin-2-yl)ethanol is a compound that has garnered interest in various fields of chemistry and pharmacology due to its structural characteristics and potential applications. While the provided papers do not directly discuss 2-Amino-1-(pyridin-2-yl)ethanol, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related pyridine-containing amino alcohols can be achieved through various methods. For instance, a chemoenzymatic route to produce optically active (R)-1-(pyridin-3-yl)-2-aminoethanol has been described, which involves the kinetic resolution of (R)-2-chloro-1-(pyridin-3-yl)ethanol using Candida antarctica lipase . Additionally, a novel synthesis method for pyridine derivatives has been reported, which involves the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex . These methods highlight the potential pathways that could be adapted for the synthesis of 2-Amino-1-(pyridin-2-yl)ethanol.

Molecular Structure Analysis

The molecular structure of pyridine-containing compounds plays a crucial role in their interaction with biological targets. For example, the solution structure of a complex formed between DNA and a pyridine-containing antitumor drug has been elucidated using NMR spectroscopy and molecular dynamic simulations . The drug intercalates between DNA bases and forms hydrogen bonds, which are critical for its affinity and activity. This suggests that the molecular structure of 2-Amino-1-(pyridin-2-yl)ethanol could also allow for specific interactions with biological molecules.

Chemical Reactions Analysis

The reactivity of pyridine-containing amino alcohols can be diverse. In the context of related compounds, 2-(pyrrol-1-yl)alkanals and alkan-1-ones have been shown to undergo stereoselective reactions with Grignard and hydride reagents to produce 2-(pyrrol-1-yl)alcohols, which can then be transformed into amino alcohols . This indicates that 2-Amino-1-(pyridin-2-yl)ethanol may also participate in various chemical reactions, potentially leading to the formation of different derivatives or analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-containing compounds can be influenced by their environment. For instance, the dissociation constants of various amino acids and pyridinecarboxylic acids have been studied in ethanol-water mixtures, showing that solvent composition can affect their behavior . This information is relevant for understanding the solubility, stability, and reactivity of 2-Amino-1-(pyridin-2-yl)ethanol in different solvent systems.

Applications De Recherche Scientifique

Synthèse Organique

2-Amino-1-(pyridin-2-yl)éthanol: est utilisé en synthèse organique, notamment dans la construction d'hétérocycles azotés, qui sont présents dans de nombreux produits pharmaceutiques . Sa réactivité permet la formation de molécules complexes par des réactions telles que la cyclisation et l'amination, qui sont fondamentales dans la création de composés bioactifs.

Pharmacologie

En recherche pharmacologique, ce composé sert de précurseur dans la synthèse de divers médicaments. Il a été impliqué dans le développement de dérivés de la pipéridine, présents dans de nombreuses classes de médicaments . Ces dérivés sont cruciaux pour créer de nouveaux médicaments ayant des applications thérapeutiques potentielles.

Génie Chimique

This compound: trouve son application en génie chimique comme groupe protecteur pour les acides carboxyliques lors des procédés de polymérisation. Il peut être éliminé sélectivement après la polymérisation, ce qui met en évidence sa polyvalence dans la conception de matériaux .

Science des Matériaux

En science des matériaux, ce composé est utilisé pour modifier les surfaces et créer des revêtements spécialisés. Sa structure moléculaire permet la formation de complexes métalliques mononucléaires, qui sont importants dans le développement de nouveaux matériaux .

Recherche en Biochimie

Les biochimistes utilisent This compound dans la recherche en protéomique en raison de sa capacité à interagir avec les protéines et les enzymes. Il est souvent utilisé comme outil biochimique pour comprendre les processus biologiques et les mécanismes des maladies .

Science de l'Environnement

Les scientifiques de l'environnement utilisent ce composé pour étudier ses effets sur les systèmes biologiques et son impact environnemental potentiel. Il est important dans le développement de matériaux écologiques et la compréhension des interactions chimiques dans les habitats naturels .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that 2-(2-pyridyl)ethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . This suggests that 2-Amino-1-(pyridin-2-yl)ethanol may interact with its targets in a similar manner, leading to changes in the target molecules.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological activities.

Pharmacokinetics

The compound’s molecular weight (1381688) and structure suggest that it may have good bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that 2-amino-1-(pyridin-2-yl)ethanol may have similar effects .

Safety and Hazards

Orientations Futures

Microreactor technology, which has been employed for the production of 2-[methyl (pyridin-2-yl)amino]ethanol, is increasingly applied in the chemical-pharmaceutical industry for safer and more efficient drug production compared to the traditional batch process . This indicates a promising future direction in the synthesis of such compounds.

Propriétés

IUPAC Name |

2-amino-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYWNSMGGSBXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397366 | |

| Record name | 2-amino-1-pyridin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89943-14-6 | |

| Record name | 2-amino-1-pyridin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Amino-1-hydroxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

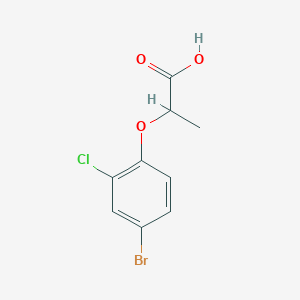

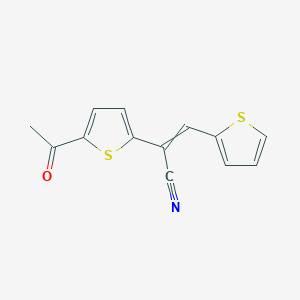

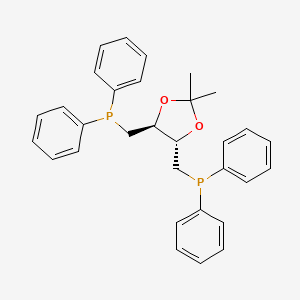

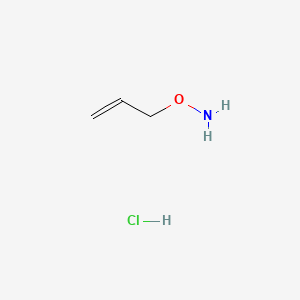

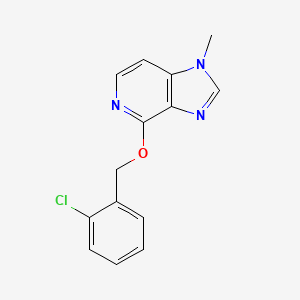

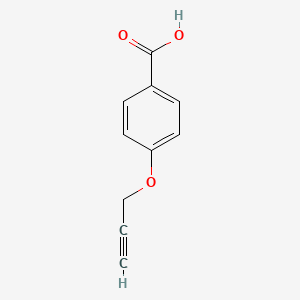

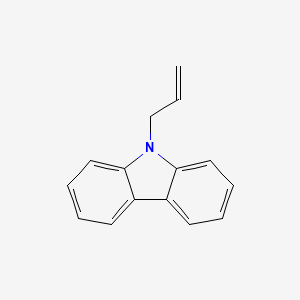

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1274265.png)

![2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane](/img/structure/B1274272.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B1274278.png)

![4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1274280.png)

![{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine](/img/structure/B1274281.png)

![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)